molecular formula C24H23N5O2S B12469556 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12469556
M. Wt: 445.5 g/mol
InChI Key: RJWQZEZITGUILP-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the 1,2,4-triazole core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits enzymes like topoisomerase, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O2S/c1-2-31-21-14-12-19(13-15-21)26-22(30)16-32-24-28-27-23(17-8-10-18(25)11-9-17)29(24)20-6-4-3-5-7-20/h3-15H,2,16,25H2,1H3,(H,26,30)

InChI Key

RJWQZEZITGUILP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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